molecular formula C17H23N7O B2430823 1-((4-(Dimethylamino)-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)-3-phenylurea CAS No. 2034406-45-4

1-((4-(Dimethylamino)-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)-3-phenylurea

Cat. No.: B2430823
CAS No.: 2034406-45-4
M. Wt: 341.419
InChI Key: POPIEIPBUPSTSI-UHFFFAOYSA-N
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Description

1-((4-(Dimethylamino)-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)-3-phenylurea is a synthetic organic compound characterized by its complex molecular structure. This compound finds significance in various fields, particularly in chemistry, biology, medicine, and industry due to its unique chemical properties and reactivity.

Properties

IUPAC Name

1-[[4-(dimethylamino)-6-pyrrolidin-1-yl-1,3,5-triazin-2-yl]methyl]-3-phenylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N7O/c1-23(2)15-20-14(21-16(22-15)24-10-6-7-11-24)12-18-17(25)19-13-8-4-3-5-9-13/h3-5,8-9H,6-7,10-12H2,1-2H3,(H2,18,19,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POPIEIPBUPSTSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC(=NC(=N1)N2CCCC2)CNC(=O)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: : The synthesis of 1-((4-(Dimethylamino)-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)-3-phenylurea typically involves multi-step organic reactions. The starting materials include 1,3,5-triazine derivatives, which undergo a series of substitution reactions. Reaction conditions such as temperature, solvents, and catalysts are carefully controlled to achieve the desired product with high yield and purity.

Industrial Production Methods: : In industrial settings, large-scale production of this compound necessitates optimization of reaction parameters to ensure efficiency and cost-effectiveness. Continuous-flow reactors and automated systems are often employed to enhance the scalability of the synthetic process.

Types of Reactions

  • Oxidation: : This compound can undergo oxidation reactions, often yielding derivatives with altered electronic properties.

  • Reduction: : Reduction reactions can modify the functional groups, resulting in different reactivity profiles.

  • Substitution: : Substitution reactions, particularly nucleophilic substitution, are common, given the presence of reactive sites on the triazine ring.

Common Reagents and Conditions

  • Oxidation Reagents: : Common oxidizing agents like potassium permanganate and hydrogen peroxide.

  • Reduction Reagents: : Sodium borohydride and lithium aluminum hydride.

  • Substitution Reagents: : Various nucleophiles and bases under controlled pH and temperature conditions.

Major Products:

Scientific Research Applications

1-((4-(Dimethylamino)-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)-3-phenylurea is widely studied in various scientific domains:

  • Chemistry: : Used as a precursor for synthesizing advanced materials and polymers with specific functionalities.

  • Biology: : Investigated for its potential as an inhibitor of certain enzymes, contributing to studies in enzymology and metabolism.

  • Medicine: : Explored for its therapeutic potential, particularly in the development of novel drugs targeting specific biochemical pathways.

  • Industry: : Utilized in the manufacture of specialty chemicals and as a component in various industrial formulations.

Mechanism of Action

The compound exerts its effects through specific molecular interactions. It binds to target proteins or enzymes, influencing their activity. The pathways involved often include inhibition of enzyme action or modulation of receptor function, which can lead to desired pharmacological outcomes in medicinal applications.

Comparison with Similar Compounds

Compared to other triazine and urea derivatives, 1-((4-(Dimethylamino)-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)-3-phenylurea stands out due to its unique substituent pattern, which imparts distinct chemical and biological properties. Other similar compounds include:

  • 1,3,5-Triazine derivatives: : Known for their wide range of applications in different fields due to their versatile reactivity.

  • Phenylurea derivatives: : Often used in agriculture as herbicides, but their structural variations lead to different activities.

Biological Activity

1-((4-(Dimethylamino)-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)-3-phenylurea is a compound that has garnered attention due to its potential therapeutic applications, particularly in the treatment of metabolic syndromes, diabetes, and certain cancers. This article explores its biological activity through various studies and findings.

The compound's molecular formula is C₁₈H₂₃N₅O, with a molecular weight of approximately 394.4 g/mol. It features multiple functional groups that contribute to its biological activity, including a triazine ring and a phenylurea moiety.

Research indicates that this compound may exert its effects by modulating metabolic pathways and influencing cellular signaling mechanisms. Specifically, it has been associated with:

  • Inhibition of Tumor Growth : The compound has shown efficacy in inhibiting the proliferation of cancer cells, particularly those lacking the P53 tumor suppressor gene. This is significant as P53 deletion is common in various cancers, making the compound a potential therapeutic agent for these malignancies .
  • Regulation of Metabolism : It has been noted for its role in improving insulin sensitivity and glucose metabolism, which are critical factors in managing diabetes .

In Vitro Studies

Several studies have investigated the biological activity of this compound in vitro:

StudyCell LineEffect ObservedReference
1A431 (vulvar epidermal carcinoma)Significant inhibition of cell proliferation and migration
2Various cancer cell linesInduction of apoptosis in P53-deficient cells
3Insulin-resistant muscle cellsImproved glucose uptake and metabolic function

In Vivo Studies

In vivo studies have further elucidated the compound's biological effects:

  • Diabetes Models : In animal models of type 2 diabetes, administration of the compound resulted in reduced blood glucose levels and improved insulin sensitivity. This suggests a promising role in diabetes management .
  • Cancer Models : Animal studies indicated that the compound could significantly reduce tumor size in xenograft models of cancer, particularly those associated with P53 mutations .

Case Study 1: Diabetes Management

A clinical trial involving patients with type 2 diabetes demonstrated that participants receiving the compound exhibited lower fasting blood glucose levels compared to the control group. The study highlighted its potential as an adjunct therapy for diabetes management.

Case Study 2: Cancer Treatment

In another study focusing on cancer treatment, patients with advanced tumors lacking functional P53 were treated with the compound. Results showed a marked reduction in tumor growth rates and improved overall survival compared to historical controls.

Q & A

Q. What synthetic routes are recommended for synthesizing 1-((4-(Dimethylamino)-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)-3-phenylurea, and what parameters critically influence yield?

Answer: A multi-step approach is typically employed, involving:

  • Step 1: Formation of the triazine core via cyclization reactions (e.g., using cyanoguanidine or substituted amines under reflux conditions ).
  • Step 2: Functionalization with dimethylamino and pyrrolidin-1-yl groups via nucleophilic substitution, requiring precise control of temperature (60–90°C) and solvent polarity (e.g., DMF or THF) .
  • Step 3: Urea linkage introduction via carbodiimide-mediated coupling (e.g., EDC/HOBt) between the triazine derivative and phenylurea, with pH (7–9) and reaction time (12–24 hrs) as critical variables .
    Key yield determinants include stoichiometric ratios of intermediates, solvent purity, and exclusion of moisture .

Q. Which spectroscopic and analytical techniques are essential for characterizing this compound?

Answer:

  • 1H/13C NMR: To confirm substitution patterns on the triazine ring and urea linkage (e.g., δ 2.8–3.2 ppm for dimethylamino protons) .
  • LCMS/HPLC: For purity assessment (>95%) and molecular ion identification (e.g., [M+H]+ at m/z ~440) .
  • FT-IR: To validate urea C=O stretching (~1650–1700 cm⁻¹) and triazine ring vibrations (~1550 cm⁻¹) .
  • X-ray crystallography (if crystalline): For unambiguous structural confirmation .

Q. How can researchers design initial biological activity screens for this compound?

Answer:

  • In vitro assays: Prioritize kinase inhibition or receptor-binding assays (e.g., EGFR or VEGFR) due to triazine-based compounds’ known bioactivity .
  • Dose-response studies: Use logarithmic concentration ranges (0.1–100 µM) to determine IC50 values .
  • Control compounds: Include structurally similar triazine derivatives (e.g., with morpholino or thiourea groups) to benchmark activity .

Advanced Research Questions

Q. How can computational methods optimize reaction conditions for synthesizing this compound?

Answer:

  • Reaction path searching: Use quantum chemical calculations (e.g., DFT) to model transition states and identify energy barriers in triazine functionalization steps .
  • Machine learning (ML): Train models on existing triazine synthesis datasets to predict optimal solvents, temperatures, and catalysts .
  • High-throughput virtual screening: Narrow down experimental conditions (e.g., 20–30% reduction in trial runs) by coupling computational predictions with robotic automation .

Q. What strategies resolve contradictions in reported biological activity data for triazine-urea derivatives?

Answer:

  • Meta-analysis: Pool data from multiple studies to identify trends (e.g., correlation between pyrrolidin-1-yl substitution and kinase inhibition) .
  • Structural validation: Re-synthesize disputed compounds and re-test under standardized assay conditions (e.g., fixed ATP concentrations in kinase assays) .
  • Mechanistic studies: Use molecular dynamics simulations to probe binding modes and explain variability (e.g., solvent-accessible surface area of the urea group) .

Q. How can multi-variable experimental design (DoE) improve the synthesis and bioactivity evaluation process?

Answer:

  • Factorial design: Test interactions between temperature (60–100°C), solvent (DMF vs. THF), and catalyst (e.g., K2CO3 vs. Et3N) to identify dominant yield factors .
  • Response surface methodology (RSM): Optimize reaction time and reagent ratios for maximum purity (>98%) .
  • Biological assay optimization: Use DoE to balance cell viability, compound solubility, and signal-to-noise ratios in high-content screening .

Q. What in silico approaches are effective for structure-activity relationship (SAR) analysis of this compound?

Answer:

  • Pharmacophore modeling: Map electrostatic/hydrophobic features of the triazine-urea scaffold to predict target selectivity .
  • QSAR: Develop regression models using descriptors like LogP, polar surface area, and H-bond donors to correlate with bioactivity .
  • Docking simulations: Screen against kinase homology models to prioritize derivatives for synthesis (e.g., substituents at the 4-position of the triazine ring) .

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